molecular formula C21H25NO2 B081616 Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- CAS No. 14991-97-0

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-

Cat. No. B081616
CAS RN: 14991-97-0
M. Wt: 323.4 g/mol
InChI Key: ZVMICJPKZKDTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been used in scientific research for many years due to its ability to block the mGluR5 receptor. This receptor plays a crucial role in various physiological and pathological processes, making MPEP a promising drug candidate for the treatment of several neurological and psychiatric disorders.

Mechanism Of Action

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- works by selectively blocking the mGluR5 receptor. This receptor is a G protein-coupled receptor that is activated by glutamate, an excitatory neurotransmitter in the brain. Activation of mGluR5 leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways play a crucial role in several physiological and pathological processes, as mentioned earlier. By blocking the mGluR5 receptor, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- inhibits the activation of these pathways, leading to a reduction in the physiological and pathological processes associated with mGluR5 activation.

Biochemical And Physiological Effects

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has several biochemical and physiological effects. As mentioned earlier, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- blocks the mGluR5 receptor, leading to a reduction in the activation of several intracellular signaling pathways. This, in turn, leads to a reduction in the physiological and pathological processes associated with mGluR5 activation. For example, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been shown to reduce the release of glutamate, the activation of microglia, and the production of pro-inflammatory cytokines in animal models of neuroinflammation. It has also been shown to reduce the expression of the immediate early genes c-fos and zif268, which are markers of neuronal activity, in animal models of anxiety and depression.

Advantages And Limitations For Lab Experiments

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has several advantages and limitations for lab experiments. One advantage is its selectivity for the mGluR5 receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the role of mGluR5 in the central nervous system. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Another limitation is its relatively low potency, which can require high concentrations of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- to achieve the desired effect.

Future Directions

There are several future directions for the use of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- in scientific research. One direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, addiction, and epilepsy. Another direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-. Moreover, the investigation of the role of mGluR5 in human diseases, such as Alzheimer's disease and schizophrenia, is another important future direction. Finally, the development of more efficient synthesis methods for Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- and other mGluR5 antagonists is also an important future direction.
Conclusion
In conclusion, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- is a selective antagonist of the mGluR5 receptor that has been extensively used in scientific research. Its ability to block the mGluR5 receptor has led to several important findings regarding the role of this receptor in various physiological and pathological processes. Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- is a promising drug candidate for the treatment of several neurological and psychiatric disorders, and its use in scientific research will likely continue to yield important insights into the role of mGluR5 in these disorders.

Synthesis Methods

The synthesis of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- involves several steps, including the reaction of 3-morpholinopropyne with p-bromoacetophenone to give the intermediate 1-(3-morpholinopropynyl)-4-bromoacetophenone. This intermediate is then reacted with ethynylmagnesium bromide to give the intermediate 1-(2-(p-bromoacetophenyl)ethynyl)-3-morpholinopropene. Finally, this intermediate is reacted with cyclohexanol in the presence of a palladium catalyst to give Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been extensively used in scientific research as a selective antagonist of the mGluR5 receptor. This receptor plays a crucial role in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and pain. Therefore, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been used to investigate the role of mGluR5 in these processes. For example, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been shown to improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. Moreover, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce pain in animal models of neuropathic pain.

properties

CAS RN

14991-97-0

Product Name

Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[2-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C21H25NO2/c23-21(11-2-1-3-12-21)13-10-20-8-6-19(7-9-20)5-4-14-22-15-17-24-18-16-22/h6-9,23H,1-3,11-12,14-18H2

InChI Key

ZVMICJPKZKDTKW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCOCC3)O

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCOCC3)O

Other CAS RN

14991-97-0

synonyms

1-[[p-(3-Morpholino-1-propynyl)phenyl]ethynyl]-1-cyclohexanol

Origin of Product

United States

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